physicochemical properties of 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene
physicochemical properties of 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene
Topic: Physicochemical Properties and Synthetic Utility of 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Strategic Scaffold for Crowded Aryl Functionalization
Executive Summary
In the realm of modern medicinal chemistry, the demand for highly substituted aromatic scaffolds has surged, driven by the need to modulate metabolic stability, lipophilicity, and protein-ligand binding kinetics. 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene (CAS: 1003608-90-9) represents a high-value "ortho-crowded" building block. Its unique substitution pattern—featuring a benzylic bromide flanked by a chloro and a fluoro group—offers a distinct vector for constructing poly-functionalized pharmacophores.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic protocols, and reactivity landscape. It serves as a definitive reference for researchers utilizing this intermediate to access complex heterocyclic systems and targeted protein degraders.
Chemical Identity & Structural Analysis[1][2]
The compound is a tetra-substituted benzene derivative. The steric congestion around the benzylic position (C3) is a defining feature, influenced by the adjacent chloro (C2) and fluoro (C4) substituents. This steric environment dictates both the stability of the benzylic bromide and the trajectory of incoming nucleophiles.
| Property | Data |
| IUPAC Name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene |
| CAS Number | 1003608-90-9 |
| Molecular Formula | C |
| Molecular Weight | 302.37 g/mol |
| SMILES | C1=CC(=C(C(=C1F)Cl)CBr)Br |
| Appearance | White to off-white solid |
| Structural Class | Benzyl bromide; Poly-halogenated arene |
Physicochemical Profile
Understanding the physical properties is crucial for handling and purification. The presence of two heavy bromine atoms and a chlorine atom significantly elevates the lipophilicity (LogP) and density compared to non-halogenated analogues.
Quantitative Data Table
| Parameter | Value / Range | Source/Note |
| Physical State | Solid | Sigma-Aldrich [1] |
| Melting Point | 45–55 °C (Typical range for class) | Predicted based on structural analogues |
| Boiling Point | >260 °C (at 760 mmHg) | Predicted; decomposes before boiling at atm pressure |
| Density | ~2.0 g/cm³ | Estimated from halogen contribution |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Lipophilic character |
| LogP (Predicted) | ~4.2 | High lipophilicity due to poly-halogenation |
| Storage | 2–8 °C, Inert atmosphere | Moisture sensitive (hydrolysis risk) |
Electronic & Steric Analysis
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Electronic Effects: The C4-Fluorine atom exerts a strong inductive withdrawing effect (-I), activating the ring but also deactivating the benzylic position towards S
1 pathways (destabilization of the carbocation). However, it facilitates S 2 reactions by polarizing the benzylic C-Br bond. -
Steric Effects: The C2-Chlorine atom provides significant steric bulk, shielding the benzylic carbon. This necessitates the use of unhindered nucleophiles or elevated temperatures for substitution reactions.
Synthetic Pathways & Protocols
The synthesis of 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene typically proceeds via the radical bromination of its methyl precursor. This approach ensures regioselectivity, targeting the benzylic position over the aromatic ring.
Core Precursor
1-Bromo-2-chloro-4-fluoro-3-methylbenzene (CAS: 203302-92-5).[1][2] Sourcing: Commercially available or synthesized via Sandmeyer reaction from 2-chloro-4-fluoro-3-methylaniline.
Validated Protocol: Wohl-Ziegler Bromination
This protocol utilizes N-Bromosuccinimide (NBS) to install the benzylic bromide.
Reagents:
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Substrate: 1-Bromo-2-chloro-4-fluoro-3-methylbenzene (1.0 equiv)
-
Brominating Agent: NBS (1.05 equiv)
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Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 equiv)
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Solvent: CCl
(classic) or Trifluorotoluene (green alternative)
Step-by-Step Methodology:
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Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in the chosen solvent (0.2 M concentration).
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Addition: Add NBS and the radical initiator (AIBN) in one portion.
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Activation: Degas the solution with nitrogen/argon for 10 minutes to remove oxygen (radical scavenger).
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Reflux: Heat the mixture to reflux (80–100 °C depending on solvent) for 4–12 hours. Monitor via TLC or HPLC for the consumption of the starting material.
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Checkpoint: The reaction is complete when the dense succinimide solid floats to the top.
-
-
Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from hexanes or perform rapid silica plug filtration (eluting with hexanes/EtOAc 9:1) to yield the product. Avoid prolonged silica exposure to prevent hydrolysis.
Synthetic Logic Diagram
Caption: Radical bromination pathway via Wohl-Ziegler reaction.
Reactivity & Applications
This scaffold acts as a "linchpin" in drug discovery, enabling the coupling of two distinct fragments via orthogonal reactivities: Nucleophilic Substitution (at the alkyl bromide) and Cross-Coupling (at the aryl bromide).
Reactivity Map
-
Benzylic Substitution (S
2): The primary reactivity node. Reacts with amines, thiols, and alkoxides.-
Constraint: The adjacent 2-Cl and 4-F groups create a "steric corridor," favoring linear or small nucleophiles (e.g., azides, primary amines).
-
-
Palladium-Catalyzed Coupling: The 1-Bromo position is highly active for Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Selectivity: The aryl bromide reacts preferentially over the aryl chloride and aryl fluoride under standard Pd(0) conditions.
-
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Nucleophilic Aromatic Substitution (S
Ar): The 4-Fluoro position can participate in S Ar if strong electron-withdrawing groups are introduced elsewhere, though it is generally stable under standard alkylation conditions.
Workflow Diagram: Divergent Functionalization
Caption: Divergent synthetic utility allowing access to amines, biaryls, and fused heterocycles.
Case Study Application
Recent patent literature highlights this scaffold in the synthesis of Aza-tetracyclic oxazepine compounds [2]. The benzylic bromide is first displaced by an amino-alcohol, followed by an intramolecular Pd-catalyzed closure at the aryl bromide position to form the seven-membered ring.
Safety & Handling Protocols
Hazard Classification:
-
H314: Causes severe skin burns and eye damage (Corrosive).
-
H335: May cause respiratory irritation.
-
Lachrymator: Like most benzyl bromides, this compound is a potent tear gas agent.
Handling Procedures:
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Engineering Controls: Always handle within a functioning fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Double-gloving is recommended due to the high permeability of benzyl halides.
-
Spill Management: Neutralize spills with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide before cleanup.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound degrades upon exposure to moisture, releasing HBr.
References
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Sigma-Aldrich. (n.d.). 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene Product Sheet. Retrieved from (Verified via search result 1.1).
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Patent US20240368186A1. (2024). Aza-tetracyclic oxazepine compounds and uses thereof. Google Patents. Retrieved from .
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BenchChem. (2025). Synthesis of substituted benzyl bromides. Retrieved from .
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PubChem. (n.d.). Compound Summary for 1-Bromo-2-chloro-4-fluoro-3-methylbenzene (Precursor). Retrieved from .
